molecular formula C7H8F3N3 B15296886 N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine CAS No. 1700125-93-4

N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine

Cat. No.: B15296886
CAS No.: 1700125-93-4
M. Wt: 191.15 g/mol
InChI Key: ITBDAZSILRHQQM-UHFFFAOYSA-N
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Description

N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine is a substituted pyridine derivative characterized by a trifluoromethyl group at position 6 and a methyl group at the N4 amine position.

Properties

CAS No.

1700125-93-4

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

4-N-methyl-6-(trifluoromethyl)pyridine-3,4-diamine

InChI

InChI=1S/C7H8F3N3/c1-12-5-2-6(7(8,9)10)13-3-4(5)11/h2-3H,11H2,1H3,(H,12,13)

InChI Key

ITBDAZSILRHQQM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=C1N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, primarily targeting its amino groups. Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and other oxidizing agents facilitate the conversion of primary or secondary amines to nitro or hydroxylamine derivatives.

  • Example Reaction :

    N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine+H2O2N-oxide derivatives+H2O\text{this compound} + \text{H}_2\text{O}_2 \rightarrow \text{N-oxide derivatives} + \text{H}_2\text{O}

    The trifluoromethyl group stabilizes electron-deficient intermediates, influencing regioselectivity.

Key Data:

Oxidizing AgentProduct FormedYield (%)Conditions
H2O2\text{H}_2\text{O}_2Pyridine N-oxide60–7540–60°C, acidic medium
KMnO4\text{KMnO}_4Nitro derivatives45–5080°C, aqueous base

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, enabling nucleophilic attacks. Common reagents include alkyl halides and sulfonyl chlorides .

  • Mechanism :

    R-X+NH2-PyridineR-NH-Pyridine+HX\text{R-X} + \text{NH}_2\text{-Pyridine} \rightarrow \text{R-NH-Pyridine} + \text{HX}

    Substituents at positions 3 and 4 direct nucleophiles to specific sites on the pyridine ring .

Case Study:

  • Sulfonylation : Reaction with sulfonyl chlorides (e.g., CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) produces sulfonamide derivatives under basic conditions (e.g., triethylamine) .

  • Alkylation : Methylation at the N4 position occurs via CH3I\text{CH}_3\text{I} in DMF\text{DMF}, yielding quaternary ammonium salts.

Condensation Reactions

The diamine functionality participates in Schiff base formation with carbonyl compounds (e.g., aldehydes, ketones).

  • General Reaction :

    NH2-Pyridine+RCHORCH=N-Pyridine+H2O\text{NH}_2\text{-Pyridine} + \text{RCHO} \rightarrow \text{RCH=N-Pyridine} + \text{H}_2\text{O}

    This reaction is pH-sensitive, favoring mildly acidic conditions (pH 4–6).

Reaction Optimization Factors

Critical parameters influencing reaction outcomes include:

ParameterImpactOptimal Range
TemperatureHigher temperatures accelerate oxidation but risk decomposition40–80°C
SolventPolar aprotic solvents (e.g., DMF\text{DMF}) enhance nucleophilicityDMF\text{DMF}, DMSO\text{DMSO}
pHAcidic conditions favor electrophilic substitution; basic conditions promote condensation4–9

Challenges and Research Gaps

  • Limited data on catalytic asymmetric reactions involving this compound.

  • Toxicity profiles of fluorinated byproducts require further study.

  • Mechanistic details of radical-mediated reactions remain unexplored .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its unique chemical properties, which can affect various biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following structurally related compounds are analyzed:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Notes
N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine C7H8F3N3 191.16 N4-methyl, 6-CF3 Not specified Parent compound for functionalization; limited commercial availability .
6-(Trifluoromethyl)pyridine-3,4-diamine C6H6F3N3 177.13 None 438564-37-5 Requires storage at 2–8°C in darkness; hazardous (H302, H318) .
N4-Benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine C13H11BrF3N3 346.15 N4-benzyl, 2-Br, 6-CF3 1303438-93-8 Discontinued due to synthesis challenges; higher molecular weight .
N3-methyl-6-(trifluoromethyl)pyridine-3,4-diamine C7H8F3N3 191.16 N3-methyl, 6-CF3 CID 117780174 Positional isomer of N4-methyl variant; distinct electronic/steric effects .

Structural and Functional Differences

Substituent Effects
  • N4-Methyl vs. N3-Methyl Isomers: The position of the methyl group alters electronic distribution. This difference could influence binding affinity in biological targets or catalytic interactions .
  • Benzyl and Bromo Substituents: The N4-benzyl-2-bromo derivative (CAS 1303438-93-8) introduces bulkier substituents, likely reducing solubility in polar solvents.
Trifluoromethyl Group Impact

The 6-CF3 group in all compounds confers strong electron-withdrawing effects, stabilizing the pyridine ring against electrophilic attack.

Hazard and Stability Profiles
  • The parent compound (6-(trifluoromethyl)pyridine-3,4-diamine) has notable hazards (H302: harmful if swallowed; H318: causes serious eye damage), necessitating careful handling .
  • The N4-methyl and N3-methyl derivatives may exhibit reduced acute toxicity due to steric shielding of reactive amine groups, though empirical data are lacking.

Biological Activity

N4-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C7H8F3N5
  • Molecular Weight : 223.17 g/mol
  • Key Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, which can impact the compound's interaction with biological targets.

The mechanism of action of this compound involves:

  • Enzyme Modulation : The compound is known to interact with specific enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial in signaling pathways related to cell growth and survival.
  • Receptor Binding : It may bind to allosteric sites on receptors, altering their activity and downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations .
  • Antimicrobial Activity : The compound has shown effectiveness against a range of pathogens, making it a candidate for development in treating infectious diseases. Its structure allows for enhanced interaction with microbial targets due to the presence of fluorine atoms.
  • Neurological Effects : Similar compounds have been studied for their potential applications in neurological disorders, suggesting that this compound may also have neuroprotective effects .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N4-Methylpyridine-3,4-diamineC7H10N4Lacks trifluoromethyl group; different biological properties.
N4-Ethyl-6-(trifluoromethyl)pyridine-3,4-diamineC8H10F3N5Ethyl group alters reactivity and selectivity.
N4-(Cyclopropylmethyl)-6-(trifluoromethyl)pyridine-3,4-diamineC10H12F3N5Unique steric properties influence binding affinity.

This comparative analysis highlights the structural diversity within this class of compounds and their potential implications in drug discovery.

Case Studies

  • Anticancer Study : In a study assessing the potency of this compound against human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 150 nM, indicating significant antiproliferative activity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound had minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, showcasing its potential as an antimicrobial agent .

Q & A

Q. What are the key physicochemical properties and structural identifiers of N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine?

The compound has the molecular formula C8H9F3N4 and a molecular weight of 218.18 g/mol . Its CAS number is 1935223-18-9 , which is critical for unambiguous identification in databases and literature. Structural analogs, such as 2-chloro-5-(trifluoromethyl)pyridin-4-amine (CAS 1061358-78-8), share similarities in the trifluoromethyl-pyridine backbone but differ in substituents .

Q. What synthetic routes are commonly used to prepare pyridine-3,4-diamine derivatives?

A representative method involves nucleophilic substitution under heated conditions. For example, in related pyridine-diamine syntheses, sodium acetate in ethanol at 80°C facilitates coupling between amines and halogenated pyridines. Purification via flash column chromatography (e.g., 50% ethyl acetate in petroleum ether) yields products with ~73% efficiency. Characterization typically employs <sup>1</sup>H NMR, IR spectroscopy, and elemental analysis .

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, structurally related pyridine-diamines (e.g., N4-(2-Morpholinoethyl)pyridine-3,4-diamine) are classified as harmful if swallowed, inhaled, or exposed to skin. Standard protocols include using PPE (gloves, goggles), working in a fume hood, and adhering to waste disposal guidelines for aromatic amines .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridine-3,4-diamine functionalization be addressed?

Regioselective synthesis of monoanils (Schiff bases) of pyridine-3,4-diamine derivatives has been achieved using aromatic aldehydes under mild conditions. For example, E-isomers form preferentially in DMSO at room temperature, with yields >90%. IR and NMR data confirm the formation of the imine bond (δ ~8.3–8.5 ppm for CH=N in <sup>1</sup>H NMR; 3430–3450 cm<sup>-1</sup> for NH2 in IR) .

Q. What analytical techniques are suitable for characterizing This compound and its derivatives?

  • MALDI-MS : Pyridine-diamine derivatives exhibit strong sodium adducts (e.g., m/z 527–665), enabling trace-level detection in mixtures .
  • X-ray crystallography : Single-crystal studies (e.g., for 5-bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine) confirm bond lengths (mean C–C = 0.009 Å) and planar geometry, critical for structure-activity relationship (SAR) studies .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities in >95% purity thresholds .

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, making derivatives potential kinase inhibitors. For example, N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine inhibits kinase activity by competing with ATP binding. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to target enzymes .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent selection : Ethanol or DMF improves solubility of intermediates.
  • Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance hydrogenation efficiency in nitro-group reductions.
  • Temperature control : Reactions at 80°C reduce side-product formation in SNAr mechanisms .

Q. How do structural analogs of this compound compare in drug discovery applications?

Analogs like 4-chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1956332-56-1) show promise in oncology due to their ability to disrupt DNA repair pathways. Comparative SAR studies using IC50 assays (e.g., against leukemia cell lines) highlight the importance of the trifluoromethyl group in cytotoxicity .

Methodological Notes

  • Synthesis optimization : Include kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps .
  • Data contradiction resolution : Cross-validate chromatographic purity with HRMS and elemental analysis to address discrepancies in yield reports .
  • Safety protocols : Regularly update SDS sheets and conduct hazard assessments for novel derivatives .

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